N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial Activities : Novel triazole derivatives, including structures related to N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, have been synthesized, showing good to moderate antimicrobial activities against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
- One-Pot Synthesis Under Microwave Irradiation : A fast synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including structures similar to the specified compound, has been developed. This method uses microwave irradiation, showcasing a rapid approach to creating a diverse range of these compounds, with some exhibiting potent antileukemic activity (Dolzhenko et al., 2021).
Chemical Properties and Reactions
- Kinetics and Mechanisms of Reactions : Studies on the kinetics and mechanisms of reactions involving similar triazine derivatives have provided insights into their chemical behaviors. These studies help in understanding how such compounds react under different conditions, which is crucial for their application in synthesis and material science (Castro et al., 2001).
- Thermal Rearrangement : Research into the thermal rearrangement of sym-triazines, including those with morpholino and piperidino substituents, has revealed pathways to oxazolo- and imidazo-sym-triazinones. These findings are significant for the development of new synthetic strategies and materials (Dovlatyan et al., 2010).
Photoinitiator Applications
- Photopolymerization Initiator : The compound and its derivatives have been explored as photoinitiators for free radical photopolymerization under LED irradiation. This application is crucial for the development of advanced materials and coatings, demonstrating the versatility of triazine-based compounds in photopolymerization processes (Zhang et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withEGFR and VEGFR-2 . These receptors play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their function . This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways of its targets, EGFR and VEGFR-2. These pathways play a critical role in cell proliferation and survival. By inhibiting these receptors, the compound could disrupt these pathways, leading to altered cell behavior .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and a relatively long elimination half-life . These properties suggest that the compound could reach its targets effectively and maintain its action over a prolonged period.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of EGFR and VEGFR-2. This could result in decreased cell proliferation and survival, potentially leading to the death of cells that rely on these signaling pathways .
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-14(3-5-15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHQLNAXXCLCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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